An In-depth Technical Guide to Dipentyl Succinate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Dipentyl Succinate: Chemical Properties, Structure, and Applications
Introduction
In the landscape of pharmaceutical research and development, the selection of appropriate excipients and solvents is a critical determinant of a drug product's ultimate success. These seemingly inert components play a pivotal role in the stability, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs). Among the diverse classes of chemical compounds utilized for these purposes, dialkyl succinates are emerging as a versatile and promising group. This technical guide provides a comprehensive overview of dipentyl succinate, a notable member of this family, with a particular focus on its chemical properties, structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
Dipentyl succinate, also known by its IUPAC name dipentyl butanedioate and synonymously as diamyl succinate, is the diester formed from the reaction of succinic acid and n-pentanol. Its fundamental chemical identity is crucial for understanding its behavior in various chemical and biological systems.
The molecular structure of dipentyl succinate is characterized by a central four-carbon succinate backbone with two pentyl ester groups attached at either end. This structure imparts a significant degree of lipophilicity to the molecule, a key factor in its solvent properties.
Figure 1: 2D Chemical Structure of Dipentyl Succinate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of dipentyl succinate is essential for its effective application. These properties dictate its behavior as a solvent, its compatibility with other materials, and its potential role in various formulations.
| Property | Value | Source(s) |
| IUPAC Name | dipentyl butanedioate | |
| Synonyms | Diamyl succinate, Succinic acid, dipentyl ester | |
| CAS Number | 645-69-2 | |
| Molecular Formula | C₁₄H₂₆O₄ | |
| Molecular Weight | 258.35 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 171.5 °C @ 16 Torr | |
| Melting Point | -10.8 °C |
Synthesis of Dipentyl Succinate
The primary route for the synthesis of dipentyl succinate is through the Fischer-Speier esterification of succinic acid with n-pentanol.[2] This is a well-established and versatile acid-catalyzed condensation reaction.[3] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.[4]
Reaction Principle
The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of the alcohol or remove the water formed during the reaction.[3]
Figure 2: Fischer-Speier Esterification of Succinic Acid.
Experimental Protocol: Synthesis of Dipentyl Succinate
This protocol is a representative example of a laboratory-scale synthesis of dipentyl succinate based on the principles of Fischer-Speier esterification.
Materials:
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Succinic acid (1.0 equivalent)
-
n-Pentanol (3.0 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)
-
Toluene (as a solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, n-pentanol, and toluene.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue the reaction until no more water is collected in the trap.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene and excess n-pentanol under reduced pressure using a rotary evaporator.
-
The resulting crude dipentyl succinate can be further purified by vacuum distillation to obtain a high-purity product.
-
Causality Behind Experimental Choices:
-
Excess n-Pentanol: Using an excess of the alcohol helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.
-
Azeotropic Removal of Water: The use of a Dean-Stark apparatus with toluene is a highly effective method for removing the water byproduct, which is crucial for achieving a high conversion to the ester.
-
Acid Catalyst: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the succinic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Neutralization and Washing: The washing steps are critical for removing the acid catalyst and any unreacted succinic acid, ensuring the purity and stability of the final product.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of dipentyl succinate is expected to show distinct signals corresponding to the different types of protons in the molecule.
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Triplet (δ ~4.0-4.1 ppm): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂ -).
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Singlet (δ ~2.6 ppm): Protons of the two equivalent methylene groups in the succinate backbone (-C(O)-CH₂ -CH₂ -C(O)-).
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Multiplets (δ ~1.3-1.6 ppm): Protons of the methylene groups within the pentyl chains.
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Triplet (δ ~0.9 ppm): Protons of the terminal methyl groups of the pentyl chains.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
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Carbonyl Carbon (δ ~172 ppm): The two equivalent ester carbonyl carbons.
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Methylene Carbon adjacent to Ester Oxygen (δ ~65 ppm): The carbon of the -O-C H₂- group.
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Methylene Carbons in the Succinate Backbone (δ ~29 ppm): The two equivalent -C(O)-C H₂- carbons.
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Methylene Carbons in the Pentyl Chains (δ ~28, 22 ppm): The carbons within the pentyl chains.
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Terminal Methyl Carbon (δ ~14 ppm): The carbon of the terminal methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of dipentyl succinate will be dominated by a strong absorption band characteristic of the ester carbonyl group.
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C=O Stretch (around 1735 cm⁻¹): A strong, sharp peak indicative of the ester carbonyl group.
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C-O Stretch (around 1150-1250 cm⁻¹): One or two strong bands corresponding to the stretching vibrations of the C-O single bonds of the ester.
-
C-H Stretch (around 2850-2960 cm⁻¹): Bands corresponding to the stretching vibrations of the C-H bonds in the alkyl chains.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 258, corresponding to the molecular weight of dipentyl succinate.
-
Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement products. For dipentyl succinate, fragments corresponding to the loss of a pentoxy group (m/z = 171) and the pentyl group (m/z = 187) would be expected.
Applications in Pharmaceutical Research and Drug Development
While specific applications of dipentyl succinate in marketed pharmaceutical products are not extensively documented, the properties of dialkyl succinates suggest several promising avenues for their use in drug development.[5]
Solvent for Poorly Soluble APIs
A significant challenge in drug formulation is the solubilization of poorly water-soluble APIs.[6] The lipophilic nature and good solvency power of dipentyl succinate make it a potential candidate as a non-aqueous solvent or co-solvent in liquid and semi-solid formulations, such as oral solutions, topical preparations, and injectables. Its relatively low volatility compared to other organic solvents could also be advantageous in certain manufacturing processes.
Excipient in Formulations
Dialkyl succinates, such as diethyl succinate, are used as excipients in pharmaceutical formulations.[4] Dipentyl succinate could potentially serve as a plasticizer in film coatings for tablets and capsules, improving the flexibility and durability of the coating. It may also function as an emollient in topical formulations, enhancing the feel and spreadability of creams and ointments.
Component of Drug Delivery Systems
The development of novel drug delivery systems is a key area of pharmaceutical research. The properties of dipentyl succinate could be leveraged in the design of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, to enhance the oral bioavailability of poorly soluble drugs.
Figure 3: Potential Applications of Dipentyl Succinate in Drug Development.
Safety and Toxicological Profile
A comprehensive toxicological assessment is paramount for any compound intended for pharmaceutical use. While detailed toxicological data specifically for dipentyl succinate is limited, information on related dialkyl succinates and sulfosuccinates can provide some initial insights.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dipentyl succinate is classified as hazardous to the aquatic environment (acute hazard).
Studies on related compounds, such as dibutyl succinate, suggest low acute oral toxicity.[1] However, as with any chemical, appropriate handling procedures should be followed in a laboratory setting. For pharmaceutical applications, a thorough evaluation of the safety and toxicology of dipentyl succinate, including studies on irritation, sensitization, and genotoxicity, would be required.
Conclusion
Dipentyl succinate is a versatile chemical compound with a range of properties that make it of interest to the pharmaceutical industry. Its straightforward synthesis via Fischer-Speier esterification, its favorable solvent characteristics, and its potential as a formulation excipient and a component of drug delivery systems warrant further investigation. As the demand for novel and effective solutions for the formulation of challenging APIs continues to grow, compounds like dipentyl succinate may play an increasingly important role in the future of drug development. Further research into its specific applications and a comprehensive toxicological evaluation will be crucial in fully realizing its potential.
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- Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168-4169.
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